Counter-Cation Modulated Solubility: K⁺ vs. Na⁺ in Aqueous Anthraquinone Sulfonate Systems
For anthraquinone sulfonate salts, the solubility of the same quinone anion can change by up to three orders of magnitude depending on the counter-cation [1]. The Mao et al. (2020) study, synthesising fifteen salts, established that solubility follows the trend Mg²⁺ > Na⁺ > K⁺ > Ca²⁺ > Ba²⁺ for anthraquinone sulfonates, i.e., the potassium salt is systematically less soluble than the sodium analogue. In a closely related system, the potassium salt of 3,4-dihydroxy-9,10-anthraquinone-2-sulfonic acid (ARSK) achieved a maximum power density of 117 mW cm⁻² and an energy density of 20 Wh L⁻¹ specifically because of its balanced solubility and ionic conductivity, outperforming the sodium variant (ARSNa) in those power metrics [2]. This principle extrapolates to the 5-nitro series: the potassium salt offers a solubility profile distinct from the sodium salt, enabling tuneable electrolyte concentration and ionic conductivity in aqueous redox applications.
| Evidence Dimension | Aqueous solubility trend across counter-cations for anthraquinone sulfonate salts |
|---|---|
| Target Compound Data | Potassium salt (K⁺): solubility intermediate between Na⁺ and Ca²⁺ salts; exact value for the 5-nitro derivative requires experimental measurement. |
| Comparator Or Baseline | Sodium salt (Na⁺) of the same anthraquinone sulfonate anion: higher solubility than K⁺ salt. |
| Quantified Difference | Solubility can change by up to ~1000× with counter-cation variation; Na⁺ salt more soluble than K⁺ salt [1]. ARS potassium salt demonstrated 117 mW cm⁻² power density in RFB application [2]. |
| Conditions | Aqueous solution, 25 °C; systematic solubility measurements by UV-vis spectroscopy for 15 anthraquinone sulfonate salts [1]; RFB testing in alkaline medium (pH > 12) with K₄[Fe(CN)₆] posolyte [2]. |
Why This Matters
End-users requiring controlled, lower aqueous solubility (to avoid wash-out in supported aqueous-phase catalysis, to tune electrolyte viscosity in flow batteries, or to match a specific ionic conductivity window) should select the potassium salt over the more soluble sodium analogue.
- [1] Mao, J., Ruan, W., & Chen, Q. (2020). Understanding the Aqueous Solubility of Anthraquinone Sulfonate Salts: The Quest for High Capacity Electrolytes of Redox Flow Batteries. Journal of The Electrochemical Society, 167, 070522. DOI: 10.1149/1945-7111/ab7550. View Source
- [2] Guiheneuf, S., Lê, A., Godet‐Bar, T., Chancelier, L., Fontmorin, J.-M., & Floner, D. (2021). Behaviour of 3,4‐Dihydroxy‐9,10‐Anthraquinone‐2‐Sulfonic Acid in Alkaline Medium: Towards a Long‐Cycling Aqueous Organic Redox Flow Battery. ChemElectroChem, 8(13), 2526–2533. View Source
